2,4-Thiazolidinedithione
Overview
Description
2,4-Thiazolidinedithione is a heterocyclic compound containing sulfur and nitrogen atoms within its five-membered ring structure
Mechanism of Action
Target of Action
The primary target of 2,4-Thiazolidinedithione is the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) . PPARγ is a nuclear receptor that plays a crucial role in regulating adipogenesis and glucose homeostasis .
Mode of Action
This compound acts as a synthetic agonist for PPARγ . By binding to this receptor, it stimulates peripheral adiposities to increase their uptake of free fatty acids . This leads to a reduction in the fat stored in muscles, liver, and visceral fat deposits .
Biochemical Pathways
The activation of PPARγ by this compound leads to an increase in the secretion of adiponectin and a decrease in the production of resistin and tumor necrosis factor α (TNF-α) . These changes in cytokine production can have downstream effects on insulin sensitivity and inflammation .
Pharmacokinetics
The compound’s ability to bind to pparγ suggests that it may have good bioavailability .
Result of Action
The activation of PPARγ by this compound can lead to improved insulin sensitivity and reduced inflammation . This makes it a potential therapeutic agent for conditions like Type 2 Diabetes .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs or compounds that also bind to PPARγ could potentially affect the efficacy of this compound . Additionally, factors such as pH and temperature could potentially influence the stability of the compound .
Biochemical Analysis
Biochemical Properties
2,4-Thiazolidinedithione plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It interacts with enzymes such as aldose reductase, which is involved in the polyol pathway. By inhibiting aldose reductase, this compound can reduce the conversion of glucose to sorbitol, thereby impacting glucose metabolism . Additionally, it has been shown to interact with peroxisome proliferator-activated receptors (PPARs), particularly PPARγ, influencing the transcription of genes involved in lipid and glucose metabolism .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, by activating PPARγ, this compound can enhance the storage of fatty acids in adipocytes, thereby reducing circulating fatty acids and promoting glucose oxidation . This compound also exhibits anti-inflammatory properties by reducing the transcription of pro-inflammatory genes through PPARγ transrepression .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and its role in enzyme inhibition or activation. It binds to PPARγ, forming a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences, modulating the transcription of target genes . Additionally, this compound inhibits aldose reductase by binding to its active site, thereby preventing the reduction of glucose to sorbitol .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impacts on cellular function. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that continuous exposure to this compound can lead to sustained changes in gene expression and cellular metabolism, particularly in adipocytes and other cell types involved in glucose and lipid metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to improve insulin sensitivity and reduce blood glucose levels in diabetic animal models . At higher doses, it can lead to adverse effects such as hepatotoxicity and weight gain . These threshold effects highlight the importance of careful dosage management in potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the polyol pathway and lipid metabolism. It interacts with enzymes such as aldose reductase and PPARγ, influencing the flux of metabolites through these pathways . By inhibiting aldose reductase, it reduces the accumulation of sorbitol, which can have protective effects against diabetic complications . Additionally, its activation of PPARγ promotes lipid storage and glucose oxidation, impacting overall metabolic homeostasis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. It has been shown to bind to serum albumin, which facilitates its distribution in the bloodstream . Once inside cells, it can localize to the nucleus, where it interacts with PPARγ and other nuclear receptors to exert its effects on gene transcription .
Subcellular Localization
The subcellular localization of this compound is primarily within the nucleus, where it interacts with nuclear receptors such as PPARγ. This localization is crucial for its role in modulating gene expression and influencing cellular metabolism . Additionally, it may undergo post-translational modifications that direct it to specific nuclear compartments, enhancing its regulatory functions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4-Thiazolidinedithione can be synthesized through the reaction of thiourea with chloroacetic acid in the presence of concentrated hydrochloric acid and water . This method involves the condensation of thiourea with chloroacetic acid, leading to the formation of the thiazolidine ring.
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of deep eutectic solvents, which act as both solvents and catalysts. This green synthesis approach is environmentally friendly and yields high purity products .
Chemical Reactions Analysis
Types of Reactions: 2,4-Thiazolidinedithione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive functional groups within the thiazolidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide and potassium permanganate are used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed to reduce the compound.
Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which exhibit enhanced biological activities and improved pharmacological properties .
Scientific Research Applications
Chemistry:
- Used as a building block for the synthesis of more complex heterocyclic compounds.
- Acts as a ligand in coordination chemistry, forming stable complexes with transition metals.
Biology:
- Exhibits antimicrobial properties, making it useful in the development of new antibiotics.
- Shows antioxidant activity, which is beneficial in protecting cells from oxidative stress .
Medicine:
- Investigated for its potential use in the treatment of diabetes mellitus due to its ability to enhance insulin sensitivity.
- Explored as an anti-inflammatory agent, reducing inflammation in various disease models .
Industry:
- Utilized in the production of agrochemicals and pharmaceuticals.
- Employed in the synthesis of dyes and pigments due to its stable chemical structure .
Comparison with Similar Compounds
- Thiazolidinediones (e.g., pioglitazone, rosiglitazone)
- Thiazolidinones (e.g., 2-thioxo-4-thiazolidinone, 4,40-bis(2-thioxo-4-thiazolidinone-3-yl)diphenylsulfone)
Properties
IUPAC Name |
1,3-thiazolidine-2,4-dithione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3NS3/c5-2-1-7-3(6)4-2/h1H2,(H,4,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIYJCVXSZKYVBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=S)NC(=S)S1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3NS3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70406277 | |
Record name | 2,4-Thiazolidinedithione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70406277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4303-27-9 | |
Record name | 2,4-Thiazolidinedithione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70406277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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